molecular formula C10H17NO2 B13645176 2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol

2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol

Cat. No.: B13645176
M. Wt: 183.25 g/mol
InChI Key: QSLXMRZEOHIGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol is an organic compound that features a furan ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol typically involves the reaction of 5-methylfuran-2-carbaldehyde with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can further modify the amino group or the furan ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or in drug design.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethanol moiety may facilitate interactions with hydrophilic environments, while the furan ring and amino group can engage in specific binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylfuran: A related compound with a similar furan ring structure but lacking the amino and ethanol groups.

    5-Methyl-2-furanmethanol: Another similar compound with a furan ring and a hydroxyl group.

Uniqueness

2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and an ethanol moiety allows for diverse chemical modifications and interactions.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-[ethyl-[(5-methylfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C10H17NO2/c1-3-11(6-7-12)8-10-5-4-9(2)13-10/h4-5,12H,3,6-8H2,1-2H3

InChI Key

QSLXMRZEOHIGBE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC1=CC=C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.